molecular formula C6H5Cl2NO B12979132 2-Amino-3,5-dichlorophenol

2-Amino-3,5-dichlorophenol

Cat. No.: B12979132
M. Wt: 178.01 g/mol
InChI Key: BVWRRBXBWWYODP-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichlorophenol is an organic compound characterized by the presence of two chlorine atoms and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dichlorophenol typically involves the chlorination of 2-Aminophenol. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the 3 and 5 positions on the phenol ring .

Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of chlorinating agents and catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3,5-dichlorophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dichlorophenol involves its interaction with various molecular targets. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and pesticidal effects. The pathways involved include the inhibition of enzyme activity and interference with cellular respiration .

Comparison with Similar Compounds

  • 2,4-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,4-Dichlorophenol
  • 3,5-Dichlorophenol

Comparison: 2-Amino-3,5-dichlorophenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other dichlorophenols. Its specific substitution pattern also influences its physical and chemical properties, making it suitable for specialized applications .

Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

2-amino-3,5-dichlorophenol

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2

InChI Key

BVWRRBXBWWYODP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)N)Cl)Cl

Origin of Product

United States

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